4-(5,6-dimethyl-1H-benzimidazol-2-yl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

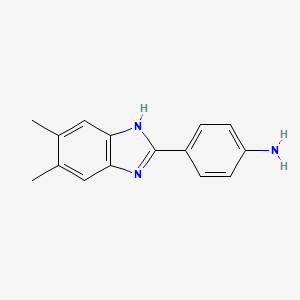

4-(5,6-dimethyl-1H-benzimidazol-2-yl)aniline is a heterocyclic aromatic compound that features a benzimidazole core fused with an aniline group. Benzimidazoles are known for their wide range of biological activities and are often used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides . The compound’s structure includes a six-membered benzene ring fused to a five-membered imidazole ring, with two methyl groups at positions 5 and 6, and an aniline group at position 2.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6-dimethyl-1H-benzimidazol-2-yl)aniline typically involves the cyclocondensation of o-phenylenediamine with aromatic carboxylic acids. One common method is the reaction of o-phenylenediamine with 4-aminobenzoic acid in the presence of a strong dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is carried out under reflux conditions at temperatures ranging from 140°C to 220°C for several hours .

Industrial Production Methods

In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. Microwave-assisted synthesis has also been explored, where the reaction mixture is subjected to microwave irradiation, significantly reducing reaction times and improving yields .

Analyse Des Réactions Chimiques

Types of Reactions

4-(5,6-dimethyl-1H-benzimidazol-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aniline group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

Oxidation: Formation of corresponding quinones.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of halogenated benzimidazole derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Anticancer Activity

Research has demonstrated that benzimidazole derivatives, including 4-(5,6-dimethyl-1H-benzimidazol-2-yl)aniline, exhibit notable anticancer properties. A study evaluated various benzimidazole complexes for their cytotoxic effects against different cancer cell lines. The results indicated that certain derivatives showed significant selectivity and potency against lung cancer cells (A-549) with IC50 values ranging from 10.9 to 15.7 μM .

1.2 Antimicrobial Properties

Benzimidazole compounds are recognized for their antimicrobial activities. A series of derivatives were synthesized and tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results highlighted that compounds containing the benzimidazole moiety effectively inhibited bacterial growth, suggesting potential use as antimicrobial agents .

Mechanistic Insights

2.1 Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications at various positions on the benzimidazole ring, which can enhance its biological activity. Studies involving structure-based optimization have shown that substituents at the 5 and 6 positions significantly affect the compound's potency against specific targets, such as RAS proteins involved in cancer pathways .

2.2 Interaction with Biological Targets

The compound has been investigated for its ability to modulate nucleotide exchange on RAS proteins in vitro, which is crucial for understanding its potential role in cancer therapy. The binding affinities and interaction patterns with these targets provide insights into how structural modifications can lead to improved therapeutic efficacy .

Synthesis and Characterization

3.1 Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For example, condensation reactions between substituted anilines and benzimidazole derivatives have been reported to yield high-purity products .

3.2 Characterization Techniques

Characterization of synthesized compounds is performed using various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures and purity levels .

Case Studies

| Study | Objective | Results | |

|---|---|---|---|

| Study A | Evaluate anticancer activity | IC50 values of 10.9 μM against A-549 cells | Suggests potential for development as an anticancer agent |

| Study B | Investigate antimicrobial efficacy | Effective against E. coli with significant inhibition zones | Highlights potential as an antimicrobial compound |

| Study C | SAR analysis on benzimidazole derivatives | Identified key substituents enhancing potency | Provides direction for future drug design |

Mécanisme D'action

The mechanism of action of 4-(5,6-dimethyl-1H-benzimidazol-2-yl)aniline involves its interaction with various molecular targets. The benzimidazole core can mimic the structure of purines, allowing it to bind to enzymes and receptors involved in DNA and RNA synthesis . This binding can inhibit the activity of these enzymes, leading to potential therapeutic effects such as antimicrobial and anticancer activities.

Comparaison Avec Des Composés Similaires

Similar Compounds

5,6-dimethylbenzimidazole: A degradation product of vitamin B12 with similar structural features.

2-phenylbenzimidazole: Another benzimidazole derivative with different substituents at the 2-position.

4-(1H-benzo[d]imidazol-2-yl)aniline: A closely related compound with similar biological activities.

Uniqueness

4-(5,6-dimethyl-1H-benzimidazol-2-yl)aniline is unique due to the presence of both the dimethyl groups and the aniline moiety, which can influence its chemical reactivity and biological activity. The specific substitution pattern can enhance its stability and bioavailability, making it a valuable compound in medicinal chemistry .

Activité Biologique

4-(5,6-dimethyl-1H-benzimidazol-2-yl)aniline is a compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and other therapeutic potentials, supported by various studies and findings.

Chemical Structure and Properties

The compound this compound can be represented by the following chemical structure:

This structure features a benzimidazole core with dimethyl substitutions at positions 5 and 6 and an aniline moiety at position 4.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of benzimidazole derivatives, including this compound. For instance:

- Cytotoxicity Studies : Research has shown that benzimidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study indicated that related compounds demonstrated IC50 values as low as 10.9 µM against lung cancer (A-549) cells and moderate selectivity against colorectal cancer (Caco-2) cells .

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| Complex 4 | A-549 | 10.9 | High |

| Complex 6 | Caco-2 | 15.7 | Moderate |

Antimicrobial Activity

The antimicrobial potential of benzimidazole derivatives is well-documented. The compound has shown activity against various pathogens:

- Bacterial Inhibition : Studies indicate that benzimidazole derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory effects of benzimidazole derivatives:

- Mechanism of Action : The anti-inflammatory activity is often linked to the inhibition of enzymes involved in inflammatory pathways, such as phospholipase A2 (PLA2) and aldose reductase (AR). These enzymes are crucial in mediating inflammatory responses in various diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of benzimidazole derivatives:

- Substitution Effects : The presence of hydrophobic groups and specific substitutions on the benzimidazole ring significantly affects the compound's potency. For example, modifications at positions 5 and 6 have been shown to enhance anticancer activity while maintaining selectivity towards cancer cells .

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

- Anticancer Evaluation : A study synthesized a series of benzimidazole derivatives and assessed their cytotoxicity against multiple cancer cell lines, revealing promising results with some compounds exhibiting high selectivity towards specific cancer types .

- Antimicrobial Screening : Another investigation tested various benzimidazole derivatives against clinical isolates of bacteria, demonstrating effective inhibition at low concentrations .

Propriétés

IUPAC Name |

4-(5,6-dimethyl-1H-benzimidazol-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c1-9-7-13-14(8-10(9)2)18-15(17-13)11-3-5-12(16)6-4-11/h3-8H,16H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCIVOLORKWIBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)C3=CC=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.